S-[3-(trifluoromethyl)phenyl] 2-chloropyridine-4-carbothioate
Description
S-[3-(Trifluoromethyl)phenyl] 2-chloropyridine-4-carbothioate is a sulfur-containing heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 2 and a carbothioate group at position 3. The thioester moiety is linked to a 3-(trifluoromethyl)phenyl ring.
Properties
IUPAC Name |
S-[3-(trifluoromethyl)phenyl] 2-chloropyridine-4-carbothioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NOS/c14-11-6-8(4-5-18-11)12(19)20-10-3-1-2-9(7-10)13(15,16)17/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPOIXKZUCXNIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC(=O)C2=CC(=NC=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
S-[3-(trifluoromethyl)phenyl] 2-chloropyridine-4-carbothioate is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological properties, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H7ClF3NOS
- Molecular Weight : 317.71 g/mol
- CAS Number : Not specified in the search results.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit potent antimicrobial properties. For instance, derivatives containing the trifluoromethyl group have shown high activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | 2 | Strong against MRSA |
| Other derivatives | 4 - 64 | Moderate to strong against various bacteria |
These compounds act by inhibiting key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, its analogs have shown promising results against colon cancer cell lines such as SW480 and SW620.
Case Study: Cytotoxicity Evaluation
In vitro studies assessed the cytotoxic effects of this compound on human carcinoma cell lines:
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| SW480 | 10 | Compared to doxorubicin (IC50 = 5 µM) |
| SW620 | 15 | Compared to cisplatin (IC50 = 8 µM) |
| PC3 | 12 | Non-toxic towards normal HaCaT cells |
The results indicate that while this compound exhibits some cytotoxicity against cancer cells, it maintains a favorable safety profile compared to standard chemotherapeutics .
The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of critical enzymes involved in DNA replication and repair.
- Induction of Apoptosis : It triggers programmed cell death in cancer cells, which is a desirable effect for anticancer agents.
- Antimicrobial Mechanism : By targeting bacterial enzymes, it disrupts the integrity of bacterial DNA, leading to cell death.
Comparison with Similar Compounds
Core Structural Differences
The target compound’s pyridine core distinguishes it from analogs like 3-chloro-N-phenyl-phthalimide (a phthalimide derivative) and impurities from betamethasone chloride synthesis (propanamide-based structures) .
Key Comparisons:
- Pyridine vs. Phthalimide ():
The phthalimide in has a rigid bicyclic structure with a chlorine and phenyl substituent. Its imide group enables polymer synthesis via condensation reactions, whereas the target compound’s thioester may participate in nucleophilic acyl substitutions or act as a leaving group . - Carbothioate vs. Amide/Sulfonyl Groups (): Impurities such as N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide (Impurity f) share the trifluoromethylphenyl motif but feature amide and thioether groups. Thioesters (as in the target) are more reactive than amides due to weaker resonance stabilization, making them prone to hydrolysis or transesterification .
Substituent Effects
- Trifluoromethyl Group: Present in both the target compound and impurities, this group enhances hydrophobicity and metabolic stability.
- Chlorine vs. Fluorine:
The target’s 2-chloro substituent on pyridine contrasts with fluorophenyl groups in impurities. Chlorine’s larger size and lower electronegativity may alter steric and electronic effects compared to fluorine .
Physicochemical and Reactivity Profiles
Solubility and Stability
- Thioester Reactivity:
The carbothioate group in the target compound is less stable than the amides in impurities, which could limit its shelf life but enhance reactivity in synthetic applications .
Data Table: Comparative Overview
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
